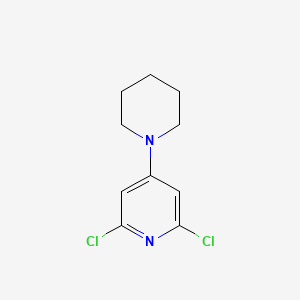

2,6-Dichloro-4-piperdino pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-4-piperdino pyridine is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Plant Growth Regulation:

Research indicates that 2,6-dichloro-4-piperidino pyridine and its derivatives can act as effective plant growth stimulants. For example, a related compound demonstrated a 15-25% increase in cotton plant height and a 25-50% increase in corn plant height when applied as an aqueous dispersion at a dosage of 2 ounces per pound of seeds . This suggests potential use in enhancing crop yields.

Pesticidal Properties:

The compound has shown efficacy against various agricultural pests. In studies, it achieved 100% control of two-spotted spider mites at a concentration of 500 parts per million. Additionally, it was effective against fungal pathogens such as Trichophyton mentagrophytes and Candida albicans, indicating its potential as a fungicide and bactericide in agricultural settings .

Pharmaceutical Applications

Antimicrobial Activity:

The compound exhibits notable antimicrobial properties. It has been reported to provide complete control over Salmonella pullorum, which is critical for poultry health . Such properties make it a candidate for developing new antibiotics or antifungal agents.

Adenosine Receptor Modulation:

In a study focusing on ligand design for adenosine receptors, derivatives of 2,6-dichloro-4-piperidino pyridine were evaluated for their binding affinities to human adenosine receptor subtypes. The parent compound exhibited high affinity towards multiple receptor subtypes, suggesting its potential as a therapeutic agent in treating conditions modulated by these receptors, such as cardiovascular diseases and neurodegenerative disorders .

Biochemical Research

Ligand Design and Structure-Activity Relationships:

The compound has been utilized in the design of ligands for various biological targets due to its structural characteristics. Research has shown that modifications to the piperidine moiety can significantly alter the bioactivity of the compound against specific targets, highlighting its versatility in drug design .

Table 1: Summary of Efficacy Against Agricultural Pests

| Compound | Target Pest/Fungus | Concentration (ppm) | Efficacy (%) |

|---|---|---|---|

| 2,6-Dichloro-4-piperidino pyridine | Two-spotted spider mite | 500 | 100 |

| Trichophyton mentagrophytes | 100 | 100 | |

| Candida albicans | 100 | 100 | |

| Salmonella pullorum | - | Control |

Table 2: Binding Affinities to Adenosine Receptor Subtypes

| Compound | hA1AR Binding Affinity (nM) | hA2AAR Binding Affinity (nM) | hA3AR Binding Affinity (nM) |

|---|---|---|---|

| Parent Compound | High | Moderate | Low |

| Modified Derivative | Varies | High | Moderate |

Propriétés

Formule moléculaire |

C10H12Cl2N2 |

|---|---|

Poids moléculaire |

231.12 g/mol |

Nom IUPAC |

2,6-dichloro-4-piperidin-1-ylpyridine |

InChI |

InChI=1S/C10H12Cl2N2/c11-9-6-8(7-10(12)13-9)14-4-2-1-3-5-14/h6-7H,1-5H2 |

Clé InChI |

OCJUNPOWFKRHOA-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)C2=CC(=NC(=C2)Cl)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.